2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is a chemical compound classified under the category of benzamides, which are derivatives of benzoic acid. This compound is characterized by its unique structure, which includes two methoxy groups and an amide linkage. It has garnered attention in scientific research due to its potential biological activities, including antioxidant and antibacterial properties.
The compound can be identified by its chemical formula and has a unique identifier in databases such as PubChem (CID 3888762) . Benzamides are generally classified as amides derived from benzoic acid, and they often exhibit a range of pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine, such as 4-methoxyaniline. This reaction can be facilitated through various methods, including:
The synthesis process often requires purification steps such as recrystallization or chromatography to isolate the desired compound from by-products. Characterization techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide features:
2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide can participate in various chemical reactions typical for benzamides, including:
Reactivity is influenced by the electron-donating methoxy groups, which can stabilize positive charges during electrophilic attack. This property is essential for understanding its potential biological interactions.
The mechanism of action for 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide has been explored in relation to its biological activities. For instance:
Relevant data suggest that these properties contribute significantly to its potential applications in pharmaceuticals.
2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide has several scientific uses:
Benzamide derivatives constitute a privileged scaffold in drug discovery due to their synthetic versatility, metabolic stability, and capacity for target-specific interactions. The core structure—a benzene ring connected to an aniline group via a carbonyl linkage—allows extensive substitutions that fine-tune pharmacokinetic and pharmacodynamic properties. N-(4-Methoxyphenyl)benzamides exhibit enhanced cell membrane permeability compared to polar depigmenting agents like oxyresveratrol, attributed to the methoxy groups’ modulation of lipophilicity [3]. This enables efficient intracellular delivery while maintaining low cytotoxicity profiles, as evidenced by melanocyte viability assays [1] [3].
The amide bond in these derivatives serves dual functions: it stabilizes the molecule against enzymatic degradation and participates in hydrogen-bonding interactions with biological targets. For example, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) inhibits melanogenesis by accelerating dopachrome conversion to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) via dopachrome tautomerase activation—a mechanism distinct from classical tyrosinase inhibitors [1]. This target specificity underscores the benzamide scaffold’s utility in developing non-cytotoxic depigmenting agents, addressing limitations of hydroquinone and kojic acid analogues, which exhibit significant irritation and instability [3].
Table 1: Key Benzamide Derivatives in Depigmentation Research
| Compound | Molecular Target | Cellular Effect | Lipophilicity (LogP) |
|---|---|---|---|
| Hydroquinone | Tyrosinase inhibition | Melanocyte cytotoxicity | 0.59 |
| Oxyresveratrol | Tyrosinase inhibition | High polarity limits cell penetration | 3.1 |
| 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | Dopachrome tautomerase activation | 30% melanin reduction at 100 ppm, low cytotoxicity | 3.8 |
| 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide | Under investigation | Predicted enhanced receptor binding | ~4.0 (estimated) |
The position of methoxy groups on the benzamide ring critically determines biological activity through steric, electronic, and conformational effects. Comparative studies reveal that 2,6-dimethoxy isomers exhibit superior depigmenting efficacy over 2,4- or 3,4-dimethoxy analogues. For instance, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide reduces melanin synthesis by 30% in melan-a cells at 100 ppm, whereas 3,4-dimethoxy counterparts show <15% inhibition under identical conditions [1]. This divergence arises from:
Table 2: Isomeric Influence on Biological Activity
| Isomer | Substitution Pattern | Melanin Inhibition (%) | Target Engagement |
|---|---|---|---|
| 2,6-Dimethoxy | Ortho-ortho | 30% at 100 ppm | Dopachrome tautomerase activation |
| 3,4-Dimethoxy | Meta-para | <15% at 100 ppm | Weak tyrosinase interaction |
| 2,4-Dimethoxy | Ortho-para | Under investigation | Predicted receptor selectivity |
The evolution of skin depigmenting agents has progressed from non-specific cytotoxic agents to targeted molecular inhibitors, with methoxy-substituted benzamides representing a paradigm shift. Hydroquinone (1960s–1990s), though effective, caused irreversible melanocyte damage and exogenous ochronosis, driving demand for safer alternatives [3]. Kojic acid (1990s) emerged as a tyrosinase inhibitor but suffered from instability and allergic potential. The 2000s witnessed strategic incorporation of methoxy groups into benzamide scaffolds to enhance target specificity and metabolic stability.
A breakthrough occurred with the discovery of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) in 2006, which depigmented UV-B-induced hyperpigmentation in guinea pig skin without cytotoxicity. Unlike earlier agents, DMPB acted via dopachrome tautomerase activation—a novel mechanism shifting melanin synthesis toward less stable DHICA-eumelanin [1]. Concurrently, synthetic methodologies advanced from multi-step sequences (e.g., oxyresveratrol synthesis requiring 5–7 steps) to one-pot reductive cyclizations, as demonstrated for benzimidazole carboxamides . This streamlined production of complex dimethoxybenzamides for structure-activity studies.
Recent innovations focus on multifunctional inhibitors targeting upstream regulators like microphthalmia-associated transcription factor (MITF). Patented compounds bearing 3,4-dimethoxy motifs suppress MITF-dependent gene expression, representing a third-generation approach beyond enzyme inhibition [6]. The 2,4-dimethoxy isomer remains underexplored but holds promise for selective kinase or GPCR modulation, as suggested by crystallographic data of analogous N-(4-methoxyphenyl)benzamides forming dimeric chains via N–H···O hydrogen bonds [8].
Table 3: Milestones in Depigmenting Agent Development
| Era | Agent Class | Representative Compound | Limitations | Advancements |
|---|---|---|---|---|
| 1960s–1990s | Phenolic agents | Hydroquinone | Cytotoxicity, skin irritation | First clinically used depigmentor |
| 1990s–2000s | Tyrosinase inhibitors | Kojic acid | Instability, allergenic potential | Non-cytotoxic mechanism |
| 2000s–2010s | Methoxybenzamides | 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | Limited efficacy in some models | Novel dopachrome tautomerase activation |
| 2020s–Present | Multitarget inhibitors | 3,4-Dimethoxybenzamide derivatives | Synthetic complexity | MITF pathway inhibition |
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3